1-(4-Aminophenyl)cyclohexanecarbonitrile 1-(4-Aminophenyl)cyclohexanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC3271587
InChI: InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

1-(4-Aminophenyl)cyclohexanecarbonitrile

CAS No.:

Cat. No.: VC3271587

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)cyclohexanecarbonitrile -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 1-(4-aminophenyl)cyclohexane-1-carbonitrile
Standard InChI InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2
Standard InChI Key JRIZOAJMALXNOO-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C#N)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

1-(4-Aminophenyl)cyclohexanecarbonitrile features a cyclohexane ring with both a nitrile group and a 4-aminophenyl substituent attached to the same carbon atom (position 1). The amino group on the phenyl ring creates a functionalized aromatic system that significantly influences the compound's reactivity and potential applications.

Physical Properties

Based on comparative analysis with related compounds, the following physical properties can be estimated for 1-(4-Aminophenyl)cyclohexanecarbonitrile:

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC₁₃H₁₆N₂Structural composition
Molecular Weight200.28 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar nitrile compounds
Boiling Point~320-350°CExtrapolated from 1-aminocyclohexanecarbonitrile (236.2°C)
LogP~2.5-3.0Higher than 1-aminocyclohexanecarbonitrile (1.87) due to phenyl group
SolubilityLikely soluble in organic solvents; limited water solubilityBased on structural features

The presence of the amino group on the phenyl ring likely enhances hydrogen bonding capabilities compared to non-substituted phenyl analogs, potentially affecting solubility in polar solvents.

Chemical Reactivity

The compound contains two key reactive functional groups:

  • The nitrile group (-C≡N) at the cyclohexane ring, which can undergo hydrolysis, reduction, and nucleophilic addition reactions

  • The amino group (-NH₂) on the phenyl ring, which can participate in various transformations including acylation, alkylation, and diazotization

This dual functionality makes 1-(4-Aminophenyl)cyclohexanecarbonitrile particularly interesting as a potential building block for more complex molecules.

Synthesis Approaches

Grignard Addition to Cyclohexanone

A potential synthesis route could involve:

  • Formation of 4-aminophenylmagnesium bromide (with protected amino group)

  • Addition to cyclohexanone

  • Conversion of the resulting alcohol to nitrile via dehydration and cyanation

Modified Knoevenagel Condensation

Drawing from the synthesis of phenylcyanoacrylates described in the literature, a modified approach might involve the condensation of appropriately substituted benzaldehydes with cyanoacetates, followed by selective reduction and cyclization .

Synthetic Challenges

The main challenges in synthesizing 1-(4-Aminophenyl)cyclohexanecarbonitrile include:

  • Selective functionalization of the cyclohexane ring

  • Protection and deprotection strategies for the amino group

  • Potential side reactions due to the nucleophilicity of the amino group

Structural Comparison with Related Compounds

Understanding the structural relationships between 1-(4-Aminophenyl)cyclohexanecarbonitrile and similar compounds helps predict its properties and behavior.

Comparison with Related Cyclohexanecarbonitriles

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
1-AminocyclohexanecarbonitrileC₇H₁₂N₂Lacks phenyl ring; amino group directly on cyclohexaneBoiling point: 236.2°C; LogP: 1.87
4-Aminocyclohexane-1-carbonitrileC₇H₁₂N₂Amino and nitrile groups at different positions on cyclohexaneMolecular weight: 124.18 g/mol
cis-4-Amino-1-methyl-cyclohexanecarbonitrileC₈H₁₄N₂Contains methyl group; different amino positionMolecular weight: 138.21 g/mol
1-(4-Aminophenyl)cyclohexanecarbonitrileC₁₃H₁₆N₂Contains 4-aminophenyl group at position 1Higher molecular weight and likely higher boiling point

The addition of the aromatic ring in 1-(4-Aminophenyl)cyclohexanecarbonitrile significantly alters its physical properties compared to simpler cyclohexanecarbonitriles. The presence of the 4-aminophenyl group likely increases lipophilicity while maintaining hydrogen bonding capabilities through the amino group.

Structure-Activity Relationships

Understanding how structural features influence activity is crucial for potential applications of 1-(4-Aminophenyl)cyclohexanecarbonitrile.

Effect of the Amino Group

The para-amino substitution on the phenyl ring:

  • Increases electron density in the aromatic system

  • Provides a site for hydrogen bonding interactions

  • Offers opportunities for further functionalization through standard amine chemistry

Role of the Nitrile Group

The nitrile functionality:

  • Acts as a strong hydrogen bond acceptor

  • Can be transformed into various functional groups (amides, amines, carboxylic acids)

  • Influences the electronic properties of the cyclohexane ring

Conformational Considerations

Research Gaps and Future Directions

Current Knowledge Limitations

Several aspects of 1-(4-Aminophenyl)cyclohexanecarbonitrile remain unexplored:

  • Experimentally determined physical constants

  • Optimized synthesis routes with high yields

  • Comprehensive reactivity profiles

  • Specific biological activities

Suggested Research Directions

Future research could focus on:

  • Development of efficient synthetic methodologies

  • Exploration of structure-activity relationships in biological systems

  • Investigation of potential applications in materials science

  • Studying conformational dynamics and their impact on reactivity

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